6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
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Overview
Description
6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the bromination of a benzopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position on the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents and reagents would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Scientific Research Applications
6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-oxoisoindolin-2-ylpiperidine-2,6-dione: This compound is a lenalidomide analog and is used in PROTAC research.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-indol-1-yl)propanedinitrile: This compound has similar structural features and is used in organic synthesis and fluorescence labeling.
Uniqueness
6-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
6-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2 |
InChI Key |
NHVZAMDKKSBVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)Br)C#N |
Origin of Product |
United States |
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